molecular formula C23H27ClN4O4 B445997 N~1~-(2-ACETYL-4,5-DIMETHOXYPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE

N~1~-(2-ACETYL-4,5-DIMETHOXYPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE

Cat. No.: B445997
M. Wt: 458.9g/mol
InChI Key: BYKIEIKDTZQLHU-UHFFFAOYSA-N
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Description

N~1~-(2-ACETYL-4,5-DIMETHOXYPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE is a synthetic organic compound with a complex structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-ACETYL-4,5-DIMETHOXYPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of functional group transformations to introduce the carboxamide group.

    Introduction of the Triazole Ring: The triazole ring is often introduced via a cyclization reaction involving a hydrazine derivative and a suitable nitrile.

    Attachment of the Phenyl Group: The phenyl group with acetyl and methoxy substituents can be synthesized separately and then coupled to the triazole-adamantane intermediate through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-ACETYL-4,5-DIMETHOXYPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The triazole ring can be reduced to a triazoline under specific conditions.

    Substitution: The chloro group on the triazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under mild heating.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a triazoline derivative.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving triazole and adamantane moieties. It can also be used in the design of new drugs with potential therapeutic effects.

Medicine

Medically, N1-(2-ACETYL-4,5-DIMETHOXYPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE could be investigated for its antiviral, antibacterial, or anticancer properties due to the presence of the triazole ring, which is known for its biological activity.

Industry

In industry, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(2-ACETYL-4,5-DIMETHOXYPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The adamantane core provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide
  • N-(4,5-dimethoxyphenyl)-3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide
  • N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide

Uniqueness

The uniqueness of N1-(2-ACETYL-4,5-DIMETHOXYPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both acetyl and methoxy groups on the phenyl ring, along with the chloro-substituted triazole and adamantane core, makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of N1-(2-ACETYL-4,5-DIMETHOXYPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C23H27ClN4O4

Molecular Weight

458.9g/mol

IUPAC Name

N-(2-acetyl-4,5-dimethoxyphenyl)-3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxamide

InChI

InChI=1S/C23H27ClN4O4/c1-13(29)16-5-18(31-2)19(32-3)6-17(16)26-20(30)22-7-14-4-15(8-22)10-23(9-14,11-22)28-12-25-21(24)27-28/h5-6,12,14-15H,4,7-11H2,1-3H3,(H,26,30)

InChI Key

BYKIEIKDTZQLHU-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl)OC)OC

Canonical SMILES

CC(=O)C1=CC(=C(C=C1NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl)OC)OC

Origin of Product

United States

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